An In-Depth Technical Guide to the Synthesis and Characterization of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol
This guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3-((4-Aminopyridin-2-yl)amino)propan-1-ol. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. The strategic incorporation of a 4-aminopyridine core, a known pharmacophore, with a flexible propanolamine side chain presents a scaffold with potential for diverse biological activities. This document will detail a robust synthetic protocol, rooted in fundamental principles of organic chemistry, and a thorough characterization workflow to ensure the identity and purity of the synthesized compound.
I. Strategic Approach to Synthesis: Nucleophilic Aromatic Substitution
The synthesis of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group at an activated position.
Causality of the Synthetic Design
The pyridine ring is electron-deficient, and this effect is most pronounced at the C2 and C4 positions.[1] The placement of a halogen, such as chlorine, at the C2 position renders it susceptible to attack by a nucleophile. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.[1] The 4-amino group, being an electron-donating group, might slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the activation provided by the C2-chloro substituent is sufficient to drive the reaction forward. 3-Amino-1-propanol is selected as the nucleophile, with the primary amine being more nucleophilic than the hydroxyl group, ensuring the desired C-N bond formation.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-Chloro-4-aminopyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-Amino-1-propanol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Target_Molecule" [label="3-((4-Aminopyridin-2-yl)amino)propan-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Chloro-4-aminopyridine" -> "Reaction" [label="Electrophile"]; "3-Amino-1-propanol" -> "Reaction" [label="Nucleophile"]; "Reaction" [label="SNAr Reaction\n(Heat, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" -> "Target_Molecule"; } Caption: Synthetic workflow for 3-((4-Aminopyridin-2-yl)amino)propan-1-ol.
Experimental Protocol: Synthesis of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol
This protocol is a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography to ensure high purity.
Materials and Reagents:
-
2-Chloro-4-aminopyridine
-
3-Amino-1-propanol
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq).
-
Solvent and Reagents Addition: Add DMF to dissolve the starting material. To this solution, add 3-amino-1-propanol (1.2 eq) followed by DIPEA (2.0 eq). The use of an excess of the amine and a non-nucleophilic base is to drive the reaction to completion and to scavenge the HCl byproduct, respectively.[2]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities. Follow this with a wash with brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield 3-((4-Aminopyridin-2-yl)amino)propan-1-ol as a solid or viscous oil.
II. Comprehensive Characterization of the Synthesized Compound
A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized 3-((4-Aminopyridin-2-yl)amino)propan-1-ol. The following sections detail the expected outcomes from these analyses based on the known spectroscopic properties of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propanolamine side chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-6 | ~7.8-8.0 | d | 1H | Located ortho to the ring nitrogen, thus deshielded. |
| Pyridine H-5 | ~6.3-6.5 | dd | 1H | Coupled to both H-6 and H-3. |
| Pyridine H-3 | ~5.8-6.0 | d | 1H | Shielded by the two amino groups. |
| -NH- (side chain) | Broad singlet | 1H | Exchangeable with D₂O. | |
| -CH₂-N (side chain) | ~3.3-3.5 | t | 2H | Adjacent to the amino group. |
| -CH₂-CH₂-CH₂- | ~1.7-1.9 | p | 2H | Methylene group in the middle of the chain. |
| -CH₂-OH (side chain) | ~3.6-3.8 | t | 2H | Adjacent to the hydroxyl group. |
| -OH (side chain) | Broad singlet | 1H | Exchangeable with D₂O. | |
| -NH₂ (on ring) | Broad singlet | 2H | Exchangeable with D₂O. |
Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.[3][4]
Expected ¹³C NMR Spectral Data:
The carbon NMR will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyridine C-2 | ~158-160 | Attached to two nitrogen atoms. |
| Pyridine C-4 | ~150-152 | Attached to the amino group. |
| Pyridine C-6 | ~148-150 | Alpha to the ring nitrogen. |
| Pyridine C-5 | ~105-107 | Beta to the ring nitrogen and influenced by the amino groups. |
| Pyridine C-3 | ~95-97 | Shielded by the adjacent amino groups. |
| -CH₂-N (side chain) | ~40-42 | Carbon attached to nitrogen. |
| -CH₂-CH₂-CH₂- | ~30-32 | Aliphatic methylene carbon. |
| -CH₂-OH (side chain) | ~60-62 | Carbon attached to the hydroxyl group. |
Predicted chemical shifts are based on known values for substituted pyridines and aliphatic alcohols/amines.[5]
dot graph "NMR_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
mol [label=<
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200-3600 | Broad |
| N-H Stretch (amines) | 3100-3500 | Medium, can be sharp or broad |
| C-H Stretch (aromatic) | 3000-3100 | Sharp |
| C-H Stretch (aliphatic) | 2850-2960 | Medium to strong |
| C=N, C=C Stretch (pyridine ring) | 1580-1650 | Strong |
| N-H Bend (amines) | 1500-1600 | Medium |
| C-O Stretch (alcohol) | 1050-1150 | Strong |
| C-N Stretch (amines) | 1250-1350 | Medium to strong |
The presence of both broad O-H and N-H stretching bands in the high-frequency region is a key characteristic of the target molecule.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of C₈H₁₃N₃O is 167.21 g/mol . The mass spectrum should show a molecular ion peak at m/z = 167.
-
Key Fragmentation Patterns:
-
Loss of a hydroxyl radical (•OH, 17 amu) to give a fragment at m/z = 150.
-
Alpha-cleavage of the propanol side chain, leading to the loss of CH₂OH (31 amu) resulting in a fragment at m/z = 136.
-
Cleavage of the C-C bond adjacent to the amino group on the side chain.
-
Fragmentation of the pyridine ring, though this is generally less favorable due to its aromatic stability.[9][10]
-
III. Conclusion and Future Directions
This technical guide outlines a reliable and logical pathway for the synthesis and comprehensive characterization of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol. The proposed nucleophilic aromatic substitution reaction is a high-yielding and well-understood transformation in heterocyclic chemistry. The detailed characterization workflow, including NMR, IR, and MS, provides a robust framework for verifying the identity and purity of the synthesized compound.
The availability of this well-characterized molecule will enable researchers in drug discovery to explore its potential as a scaffold for the development of new therapeutic agents. Future work could involve the derivatization of the primary amino group on the pyridine ring or the hydroxyl group on the side chain to generate a library of analogues for structure-activity relationship (SAR) studies.
IV. References
-
Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. [Link]
-
Process for the synthesis of n-alkyl-4-pyridinamines. Google Patents.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. American Chemical Society. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]
-
Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
-
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 6. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]

